molecular formula C15H11FO2 B1276518 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 7397-22-0

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B1276518
CAS No.: 7397-22-0
M. Wt: 242.24 g/mol
InChI Key: APSLSSPGSTXOJC-XCVCLJGOSA-N
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Description

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11FO2 and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Structure Analysis

    The compound shows coplanarity in its molecular structure, with the 3-hydroxyphenyl and 4-fluorophenyl groups being coplanar with the prop-2-en-1-one linkage. This structural feature influences its chemical properties and interactions (Butcher et al., 2007).

  • Vibrational Wavenumbers and Molecular Hyperpolarizability

    A study showed that the title compound's vibrational wavenumbers were calculated using various methods, and its molecular hyperpolarizability was also analyzed, indicating potential in nonlinear optical (NLO) applications (Najiya et al., 2014).

Crystallography and Material Properties

  • Crystal Structure Analysis

    The compound's crystal structure has been analyzed, showing certain angles between the phenyl groups and the prop-2-en-1-one group, which influences its material properties (Butcher et al., 2007).

  • Material Characterization and Theoretical Studies

    Single crystals of a related compound have been grown, and their structure was confirmed by various methods. Theoretical calculations were performed to determine the molecular hyperpolarizability, indicating its potential in material science applications (Meenatchi et al., 2015).

Photophysical Properties

  • Solvatochromic Effects and Dipole Moments

    The compound has been studied for its solvatochromic effects on absorption and fluorescence spectra, indicating significant intramolecular charge transfer interactions and stabilization in the excited state. This study provides insights into its photophysical properties and potential applications in fields like photonics (Kumari et al., 2017).

  • Microwave Assisted Synthesis and Optical Properties

    The microwave-assisted synthesis of a related compound was studied, and its optical properties were investigated, showing potential for use as a probe in physicochemical investigations (Khan et al., 2016).

Miscellaneous Applications

  • Refractive Indices Study

    The refractive indices of a related compound in various solvent mixtures have been measured, providing valuable data for understanding the nature of dipole and solute-solvent interactions, which is crucial for its applications in chemical sciences (Chavan & Gop, 2016).

  • Synthesis and Characterization for Potential DSSC Applications

    Organometallic compounds related to 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one have been synthesized and characterized for potential application in dye-sensitized solar cells, indicating the compound's relevance in renewable energy research (Anizaim et al., 2020).

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSLSSPGSTXOJC-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418795
Record name (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-22-0
Record name (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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